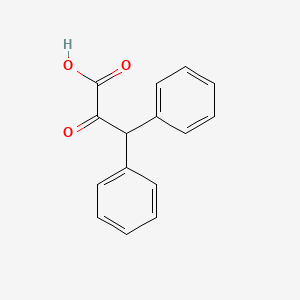

2-Oxo-3,3-diphenylpropanoic acid

Description

Structure

3D Structure

Properties

CAS No. |

4834-67-7 |

|---|---|

Molecular Formula |

C15H12O3 |

Molecular Weight |

240.25 g/mol |

IUPAC Name |

2-oxo-3,3-diphenylpropanoic acid |

InChI |

InChI=1S/C15H12O3/c16-14(15(17)18)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H,(H,17,18) |

InChI Key |

VDIDZYZFFJPJCJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Oxo 3,3 Diphenylpropanoic Acid and Its Analogs

Stereoselective Synthesis of 2-Oxo-3,3-diphenylpropanoic Acid Derivatives

The creation of stereogenic centers with high fidelity is a paramount challenge in chemical synthesis, particularly for compounds with congested quaternary carbons like those found in diphenyl-substituted α-keto acids.

Achieving high enantioselectivity in the synthesis of chiral molecules containing the bulky diphenylmethyl moiety requires carefully designed strategies, often employing chiral auxiliaries or catalysts that can effectively control the three-dimensional arrangement of reacting molecules.

A powerful strategy for introducing chirality is the use of chiral auxiliaries, which temporarily attach to a substrate to direct a subsequent stereoselective transformation. The Evans oxazolidinone auxiliary method, for instance, has been adapted for the enantioselective synthesis of β-amino acid derivatives. orgsyn.org A notable example employs a valine-derived 4-isopropyl-5,5-diphenyl-oxazolidinone (DIOZ) auxiliary. This approach leverages the steric bulk of the two phenyl groups on the auxiliary to shield one face of the enolate, forcing the electrophile to attack from the less hindered side, thus inducing high stereoselectivity. orgsyn.org

Another prominent approach involves asymmetric catalysis, where a small amount of a chiral catalyst generates large quantities of an enantiomerically enriched product. Organocatalysts such as diphenylprolinol and its derivatives have emerged as highly effective in mediating various asymmetric transformations. units.itnih.gov These catalysts typically operate by forming chiral enamines or iminium ions with the substrate, creating a chiral environment that dictates the stereochemical outcome of the reaction. units.it

A specific and highly relevant industrial process is the synthesis of S-2-Hydroxy-3-methoxy-3,3-diphenylpropionic acid, a key intermediate for the pharmaceutical Ambrisentan. google.com This process achieves high chiral purity (>99.9%) through a carefully optimized sequence, demonstrating the feasibility of producing highly enantioenriched diphenyl-substituted propanoic acid derivatives on a larger scale. google.com

Table 1: Examples of Enantioselective Methods for Diphenyl-Substituted Compounds

| Method/Catalyst | Substrate Type | Transformation | Stereoselectivity |

|---|---|---|---|

| 4-isopropyl-5,5-diphenyl-oxazolidinone (DIOZ) Auxiliary | 3-phenylpropionic acid derivative | Mannich reaction | 9:1 diastereomeric ratio |

| Diphenylprolinol silyl (B83357) ether | Aldehyde and nitroalkene | Michael reaction | Excellent diastereo- and enantioselectivity |

When a molecule contains multiple stereocenters, controlling the relative stereochemistry (diastereoselectivity) becomes as crucial as controlling the absolute stereochemistry (enantioselectivity). Diastereoselective control is often achieved by exploiting the inherent steric and electronic properties of the substrates and reagents.

In the synthesis of highly substituted, cyclic systems like piperidines, the stereochemical outcome of each bond-forming step can be controlled to produce a single diastereomer out of many possibilities. One-pot, multi-component reactions mediated by organocatalysts like diphenylprolinol silyl ether have been developed to construct complex piperidine (B6355638) rings with complete control over up to five contiguous stereocenters. nih.gov Similarly, the synthesis of β-lactam rings, core structures in many antibiotics, can be rendered diastereoselective. The reaction of chiral diazotetramic acids, for example, leads exclusively to trans-diastereomeric β-lactam products upon thermal rearrangement. nih.gov

The formation of macrocycles can also be a powerful tool for diastereoselective synthesis. In the preparation of tetra-substituted DOTA-type ligands, stereochemical resolution was observed to occur during the metal chelation step, favoring the formation of the homochiral diastereoisomer even when starting from racemic materials. chemrxiv.org This indicates that thermodynamic control during the final cyclization can override the initial stereochemistry of the precursors. chemrxiv.org

Novel Catalytic Strategies for C-C Bond Formation at the Diphenyl Center

The formation of carbon-carbon bonds is the essence of organic synthesis. Catalytic methods that can efficiently forge C-C bonds, particularly at sterically hindered positions like a diphenyl-substituted carbon, are of high value. dntb.gov.ua

Organometallic catalysis utilizes transition metal complexes to facilitate a wide range of chemical transformations with high efficiency and selectivity. wikipedia.org While creating the 3,3-diphenylpropyl backbone of the target acid often relies on non-catalytic methods, organometallic catalysts are instrumental in functionalizing precursors or the final product. Common transition metals used in C-C bond formation include palladium, nickel, rhodium, and copper. numberanalytics.com

Key reactions in organometallic catalysis include oxidative addition, reductive elimination, and migratory insertion. wikipedia.orglibretexts.org For instance, Wilkinson's catalyst, a rhodium complex, is a well-known homogeneous catalyst for the hydrogenation of olefins. libretexts.org More advanced applications involve C-H activation, where a catalyst selectively cleaves a carbon-hydrogen bond and replaces it with a new C-C bond. organic-chemistry.org Cationic platinum(II) complexes, for example, have been shown to catalyze the hydrophenylation of ethylene, where a phenyl group is added across the double bond. acs.org Such a strategy could be envisioned for adding functional groups to the phenyl rings of a this compound precursor.

In recent decades, organocatalysis—the use of small, metal-free organic molecules as catalysts—has become a major pillar of asymmetric synthesis, complementing traditional metal-based catalysts. numberanalytics.comnih.gov These catalysts are often lauded for their low toxicity, stability, and operational simplicity. greyhoundchrom.com

Organocatalysis operates through several distinct activation modes. Chiral secondary amines, like proline and its derivatives, can activate carbonyl compounds by forming nucleophilic enamines or electrophilic iminium ions. units.it This dual reactivity allows for a wide array of tandem reactions where multiple bonds are formed in a single pot with high stereocontrol. units.it

For transformations involving diphenyl-substituted compounds, catalysts that can exert powerful steric control are essential. Diphenylprolinol silyl ether is a prime example, effectively catalyzing Michael additions to create chiral centers with high enantioselectivity. nih.gov Furthermore, bifunctional organocatalysts, which possess both a basic site to activate one reactant and a hydrogen-bond donor site (like a thiourea (B124793) group) to activate another, can achieve remarkable levels of stereocontrol by organizing the reactants in a well-defined transition state. nih.gov Dynamic kinetic asymmetric transformations (DYKAT) represent another sophisticated use of organocatalysis, where a racemic starting material is converted into a single, highly enriched stereoisomer. researchgate.net

Table 2: Selected Organocatalysts and Their Applications

| Organocatalyst | Activation Mode | Typical Reaction |

|---|---|---|

| Proline | Enamine / Iminium ion catalysis | Aldol, Mannich reactions |

| Diphenylprolinol Derivatives | Enamine / Iminium ion catalysis | Michael addition, Diels-Alder |

| Thiourea-based Catalysts | Hydrogen-bond activation | aza-Henry, Michael additions |

Efficient Preparation via Precursor Modification

The most direct synthetic routes to this compound and its analogs often involve the modification of readily available precursors that already contain the core diphenylmethyl structure.

One patented method describes a process for producing 2-oxo-3-aromatic carboxylic acid derivatives by reacting an aromatic pyruvic acid derivative with an electrophilic compound in a protic solvent in the presence of a base. google.com This suggests a potential route where a simpler pyruvic acid could be elaborated.

A more specific and highly analogous synthesis is detailed in a patent for S-2-Hydroxy-3-methoxy-3,3-diphenylpropionic acid. google.com The key steps involve:

Formation of a Diphenylpropiolate: Starting with a suitable diphenylacetic acid derivative.

Halogenation: Introduction of a bromine atom at the α-position (carbon-2).

Nucleophilic Substitution: Reaction of the α-bromo ester with sodium methoxide (B1231860) to introduce the methoxy (B1213986) group. This step proceeds via an SN2 reaction, establishing the C-O bond.

Hydrolysis: The final ester is hydrolyzed under basic conditions (e.g., sodium hydroxide), followed by acidic workup to yield the target carboxylic acid with high chemical and chiral purity. google.com

Another general strategy involves the modification of a related phenylpropionic acid. For example, the synthesis of 2-(4-(bromomethyl)phenyl)propionic acid is achieved by the radical bromination of 2-(4-methylphenyl)propionic acid using N-bromosuccinimide (NBS). nih.gov This functionalized handle can then be used for further C-C bond formation. While this example has only one phenyl group, the principle of functionalizing a precursor's aromatic ring or alkyl chain is broadly applicable.

Table 3: Summary of Precursor Modification Strategies

| Precursor | Key Reagents | Transformation | Product |

|---|---|---|---|

| Methyl 2-bromo-3,3-diphenylpropanoate | Sodium methoxide, then NaOH/H+ | Nucleophilic substitution and hydrolysis | 2-Hydroxy-3-methoxy-3,3-diphenylpropionic acid |

| 2-(4-Methylphenyl)propionic acid | N-Bromosuccinimide (NBS), HBr | Radical bromination | 2-(4-(bromomethyl)phenyl)propionic acid |

Oxidation Pathways of 3,3-Diphenylpropanoic Acid Derivatives

The direct oxidation of the α-carbon of a carboxylic acid presents a straightforward theoretical route to α-keto acids. For this compound, this involves the oxidation of 3,3-diphenylpropanoic acid at the C-2 position. This transformation, known as α-oxidation, is a known biochemical pathway for fatty acids, where a carbon atom is removed from the carboxyl end. wikipedia.orgmicrobenotes.combyjus.com In a laboratory setting, achieving this chemoselectively can be challenging, as the benzylic C-3 position is also susceptible to oxidation.

Several conventional and modern oxidizing agents can be considered for this transformation. The selection of the reagent is critical to favor the formation of the keto group without causing decarboxylation or other side reactions.

Key Research Findings:

Nitroxyl Radical Catalysis: Nitroxyl radical catalysts, such as 2-azaadamantane (B3153908) N-oxyl (AZADO), have been shown to be effective for the chemoselective oxidation of α-hydroxy acids to α-keto acids using molecular oxygen as a co-oxidant. organic-chemistry.org This method is notable for its selectivity, preventing the undesired loss of CO2.

Metal-Catalyzed Oxidations: Transition metal catalysts, including those based on cobalt, palladium, or gold, are widely used for the oxidation of alcohols to carboxylic acids. nih.govnih.gov Adapting these systems for the α-oxidation of carboxylic acids requires careful control of reaction conditions. For instance, a recyclable iron nanocomposite has been used to synthesize α-keto acids from alkenes with tert-butyl hydroperoxide (TBHP) as the oxidant. organic-chemistry.org

Photocatalysis: The use of visible light and a photocatalyst in the presence of air offers a green method for the oxidation of α-aryl halogen derivatives to α-aryl carbonyl compounds at room temperature. organic-chemistry.org This approach avoids harsh reagents and high temperatures.

Interactive Data Table: Comparison of Potential Oxidation Reagents

| Oxidant/Catalyst System | Substrate Type | Conditions | Advantages | Potential Challenges for 3,3-Diphenylpropanoic Acid |

| KMnO4 / Base | Alkenes, Alcohols | Cold, basic | Powerful, inexpensive | Low selectivity, risk of over-oxidation and cleavage |

| Selenium Dioxide (SeO2) | Active methylene (B1212753) groups | Heating in solvent | Specific for α-position to a carbonyl | Toxicity of selenium compounds |

| AZADO / O2 | α-Hydroxy acids | Mild, chemoselective | High selectivity, green co-oxidant (O2) organic-chemistry.org | Requires α-hydroxy precursor, not direct oxidation |

| Iron Nanocomposite / TBHP | Alkenes | Mild | Recyclable catalyst organic-chemistry.org | Requires alkene precursor, not direct oxidation of acid |

| Photocatalyst / Visible Light / Air | α-Aryl Halides | Room temperature | Green, mild conditions organic-chemistry.org | Requires halogenated precursor |

Carbonylation and Decarbonylation Strategies

Carbonylation and decarbonylation reactions offer alternative strategic disconnections for the synthesis of this compound. These methods involve the introduction or removal of a carbonyl group to construct the target α-keto acid framework.

Carbonylation Strategies: Carbonylation reactions introduce carbon monoxide (CO) or a surrogate into an organic molecule, typically catalyzed by a transition metal. rsc.org A plausible route to an analog of the target compound involves the bicarbonylation of benzyl (B1604629) chloride with CO, catalyzed by CoCl2. mdpi.com For this compound, this could conceptually involve the carbonylation of a diphenylmethyl halide. The use of CO gas, however, poses significant safety and handling challenges. researchgate.netingentaconnect.comdntb.gov.ua Modern approaches focus on "CO-free" carbonylation, employing CO surrogates like formic acid or chloroform, which are safer to handle. researchgate.netingentaconnect.comdntb.gov.ua

Decarbonylation Strategies: Decarboxylation is the removal of a carboxyl group, typically as carbon dioxide. This strategy is particularly effective for β-keto acids and malonic acid derivatives, where the reaction proceeds through a stable cyclic intermediate. masterorganicchemistry.com To synthesize this compound via decarbonylation, one could envision a precursor like 2,2-diphenyl-3-oxosuccinic acid. Heating this β-keto dicarboxylic acid would lead to the expulsion of one molecule of CO2 to yield the desired product. Recent advances in this area include metal-free, visible-light-promoted decarboxylation of α-oxo carboxylic acids. organic-chemistry.org

Interactive Data Table: Conceptual Synthetic Strategies

| Strategy | Precursor Type | Key Transformation | Catalyst/Reagent Example | Advantages |

| Carbonylation | Diphenylmethyl Halide | Introduction of two carbonyl groups | Palladium or Cobalt catalyst with CO or CO surrogate mdpi.com | Builds carbon framework efficiently |

| Decarbonylation | Substituted Malonic Acid/Ester | Removal of a carboxyl group | Heat or acid/base catalysis | Often high-yielding and clean masterorganicchemistry.com |

| Friedel-Crafts Acylation | Benzene (B151609) & Diphenylacetyl chloride | Acylation of an aromatic ring | Lewis Acid (e.g., AlCl3) | Well-established C-C bond formation |

Green Chemistry Principles in Synthetic Design

The integration of green chemistry principles is paramount in modern synthetic chemistry to minimize environmental impact and enhance safety. This involves the careful selection of solvents, reagents, and reaction conditions to improve sustainability.

Solvent-Free and Aqueous Medium Reactions

Reducing or eliminating the use of volatile organic solvents (VOCs) is a core tenet of green chemistry. Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance.

Research Findings:

Reactions in Water: Catalyst-free reactions for the synthesis of various heterocyclic compounds have been successfully conducted using only water as the solvent. acs.org For the synthesis of this compound, oxidation reactions can be adapted to aqueous media. For example, a novel co-catalytic system of gold, silver, and copper has been used for the oxidation of various alcohols to their corresponding carboxylic acids in water under atmospheric oxygen. nih.gov Similarly, the oxidation of aldehydes to carboxylic acids using hydrogen peroxide as the oxidant and a diphenyl diselenide catalyst has been demonstrated in water. unipg.it

Solvent-Free Conditions: Reactions can also be run under neat or solvent-free conditions, often with microwave irradiation to accelerate reaction times. This approach reduces waste and simplifies product purification. For instance, the Krapcho decarboxylation, a key step in some ester syntheses, has been adapted to aqueous microwave conditions, eliminating the need for solvents like DMSO. organic-chemistry.org

Interactive Data Table: Comparison of Reaction Media

| Reaction Medium | Advantages | Disadvantages | Applicability to Target Synthesis |

| Conventional Organic Solvents (e.g., Toluene, DCM) | Good solubility for nonpolar reactants | Toxic, volatile, costly disposal | Traditional approach for many organic reactions |

| Water | Non-toxic, non-flammable, inexpensive, safe acs.org | Poor solubility for nonpolar organic compounds | Feasible for oxidation steps with appropriate catalysts nih.govunipg.it |

| Solvent-Free (Neat) | No solvent waste, high concentration, often faster | Potential for high viscosity, heat transfer issues | Possible for decarboxylation or catalyzed gas-phase reactions |

| Renewable Solvents (e.g., 2-MeTHF, Limonene) au.dk | Biodegradable, derived from renewable sources | May have lower performance than traditional solvents | Greener alternative for carbonylation or oxidation steps au.dk |

Sustainable Reagent Development

The development and use of sustainable reagents aim to replace toxic, hazardous, or non-renewable chemicals with safer and more environmentally benign alternatives.

Key Developments:

Benign Oxidants: Molecular oxygen (from air) and hydrogen peroxide are ideal green oxidants, as their only byproduct is water. Research has focused on developing catalysts that can activate these benign oxidants under mild conditions. nih.govunipg.it

CO Surrogates: As mentioned, the use of toxic and flammable carbon monoxide gas in carbonylation reactions is a major safety concern. The development of solid or liquid CO surrogates that release CO in situ represents a significant advancement in sustainable chemistry. researchgate.netingentaconnect.comdntb.gov.ua

Recyclable Catalysts: Heterogeneous catalysts, such as metal nanoparticles supported on a solid matrix, are preferred over homogeneous catalysts because they can be easily recovered from the reaction mixture and reused, reducing waste and cost. organic-chemistry.orgrsc.org Earth-abundant metals like iron are also being explored as sustainable alternatives to precious metal catalysts like palladium or rhodium. rsc.org

Photoredox Catalysis: Visible-light photoredox catalysis often allows reactions to proceed under mild, room-temperature conditions, reducing energy consumption. acs.orgacs.org It can enable the use of otherwise unreactive starting materials like carboxylic acids for various transformations. acs.org

Interactive Data Table: Traditional vs. Sustainable Reagents

| Transformation | Traditional Reagent | Sustainable Alternative | Rationale for "Greener" Approach |

| Oxidation | CrO3, KMnO4 | O2 (Air) or H2O2 with a catalyst nih.govunipg.it | Avoids toxic heavy metals; byproduct is water. |

| Carbonylation | Pressurized CO Gas | Formic Acid, Chloroform (CO Surrogates) researchgate.net | Avoids handling of highly toxic, flammable gas. |

| Catalysis | Homogeneous Pd, Rh catalysts | Heterogeneous, recyclable Fe or Cu catalysts rsc.org | Enables catalyst reuse; uses earth-abundant metals. |

| Activation | Harsh acids/bases | Visible Light Photocatalysis acs.orgacs.org | Mild conditions, lower energy use, high selectivity. |

Chemical Reactivity and Transformation Studies of 2 Oxo 3,3 Diphenylpropanoic Acid

Investigations into Keto-Enol Tautomerism and Equilibrium Dynamics

Like other carbonyl compounds with an α-hydrogen, 2-oxo-3,3-diphenylpropanoic acid can exist in equilibrium between its keto and enol tautomers. libretexts.orglibretexts.org Tautomers are constitutional isomers that readily interconvert, typically involving the migration of a proton and the shifting of a double bond. libretexts.org The equilibrium between the keto and enol forms is a dynamic process, and its position is influenced by factors such as solvent polarity and the potential for intramolecular hydrogen bonding and resonance stabilization. masterorganicchemistry.com

The keto form of this compound is generally expected to be the more stable and, therefore, the predominant tautomer at equilibrium. This preference is primarily due to the greater bond strength of the carbon-oxygen double bond (C=O) compared to a carbon-carbon double bond (C=C). libretexts.org

The tautomerization can be catalyzed by either acid or base. masterorganicchemistry.com

Acid-catalyzed tautomerization: In the presence of an acid, the carbonyl oxygen is protonated, forming an oxonium ion. A subsequent deprotonation at the α-carbon by a weak base (like water) leads to the formation of the enol. libretexts.orglibretexts.org

Base-catalyzed tautomerization: A base can directly deprotonate the α-carbon to form an enolate ion, which is a resonance-stabilized intermediate. Protonation of the enolate oxygen then yields the enol.

Nucleophilic Additions to the Alpha-Keto Carbonyl Group

The carbonyl carbon of the α-keto group in this compound is electrophilic and thus a prime target for nucleophilic attack. openstax.orgmasterorganicchemistry.com This leads to nucleophilic addition reactions, where the hybridization of the carbonyl carbon changes from sp² to sp³, resulting in a tetrahedral intermediate. openstax.org The reactivity of the carbonyl group is influenced by both electronic and steric factors. Aldehydes are generally more reactive than ketones in nucleophilic additions due to less steric hindrance and greater polarization of the carbonyl group. ncert.nic.in

Hydration and Alcohol Addition Pathways

In the presence of water, the α-keto group can undergo hydration to form a gem-diol. This reaction is typically reversible and can be catalyzed by acid. libretexts.orglibretexts.org The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the attack by water as a nucleophile. pressbooks.pub

Similarly, in the presence of an alcohol, an equilibrium can be established to form a hemiketal. Acid catalysis is also effective in this transformation, following a mechanism analogous to acid-catalyzed hydration. youtube.commasterorganicchemistry.com The alcohol acts as the nucleophile, attacking the protonated carbonyl carbon.

Amine and Other Nucleophile Condensations

Primary amines can react with the α-keto group to form imines (Schiff bases), while secondary amines can form enamines. learncbse.in These condensation reactions typically proceed through a tetrahedral intermediate, followed by dehydration. Other nucleophiles, such as cyanide ions, can also add to the carbonyl group to form cyanohydrins. ncert.nic.in The reaction with cyanide is often base-catalyzed to generate the more nucleophilic cyanide ion. ncert.nic.in

It is important to note that conjugate addition, or 1,4-addition, is a competing reaction pathway for α,β-unsaturated carbonyl compounds. openstax.orglibretexts.org However, since this compound does not have a carbon-carbon double bond conjugated to the keto group, it will primarily undergo direct (1,2) nucleophilic addition to the carbonyl carbon.

Electrophilic Reactivity and Aromatic Substitutions on Phenyl Moieties

The two phenyl rings in this compound are susceptible to electrophilic aromatic substitution (EAS), a class of reactions where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.orgmasterorganicchemistry.com The substituent already present on the benzene (B151609) ring dictates the rate and regioselectivity (the position of the incoming electrophile) of the reaction. wikipedia.org

Substituents are broadly classified as either activating (electron-donating) or deactivating (electron-withdrawing). wikipedia.org Activating groups increase the rate of EAS and direct the incoming electrophile to the ortho and para positions. organicchemistrytutor.com Deactivating groups decrease the reaction rate and, with the exception of halogens, direct the incoming electrophile to the meta position. masterorganicchemistry.com

The α-keto carboxylic acid substituent in this compound is an electron-withdrawing group due to the electronegativity of the oxygen atoms in the carbonyl and carboxyl groups. Therefore, it is a deactivating group and a meta-director. masterorganicchemistry.comyoutube.com This means that electrophilic substitution reactions, such as nitration, halogenation, or sulfonation, will occur on the phenyl rings at the positions meta to the point of attachment of the rest of the molecule. The reaction rate will be slower than that of unsubstituted benzene. msu.edu

When multiple substituents are present on a benzene ring, their directing effects can be either reinforcing or antagonistic. msu.edu In the case of this compound, each phenyl ring has one substituent, the rest of the molecule. Therefore, the directing effect is straightforward.

Chemo- and Regioselective Reduction of the Keto Group

The α-keto group of this compound can be selectively reduced to a hydroxyl group, forming 2-hydroxy-3,3-diphenylpropanoic acid. The choice of reducing agent is crucial for achieving chemoselectivity, especially in the presence of the carboxylic acid group, which can also be reduced.

Common reducing agents vary in their reactivity. purdue.eduyoutube.com

Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent that is generally selective for aldehydes and ketones over carboxylic acids and esters. youtube.com Therefore, treatment of this compound with NaBH₄ would be expected to selectively reduce the keto group to a secondary alcohol.

Lithium aluminum hydride (LiAlH₄) is a much stronger and less selective reducing agent. youtube.com It will reduce both the keto group and the carboxylic acid group.

Catalytic hydrogenation (e.g., with H₂ and a metal catalyst like platinum or palladium) can also be employed for the reduction of the keto group. The conditions can often be tuned to achieve selectivity.

Recent research has explored more advanced and selective methods for the reduction of α-keto amides and esters, which are structurally related to α-keto acids. These methods include electrochemical reductions and the use of specific metal catalysts, which offer high chemoselectivity and yield. rsc.orgrsc.orgresearchgate.netresearchgate.net For instance, nickel-catalyzed reductions of α-keto amides have been shown to be highly effective. rsc.org Asymmetric reduction of α-keto acids and esters can also be achieved using chiral reagents to produce specific enantiomers of the corresponding hydroxy acids. acs.org

Functional Group Interconversions and Derivatization at the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a key site for chemical modifications, allowing for the synthesis of various derivatives through functional group interconversions. These transformations are fundamental in altering the molecule's physical and chemical properties, and for preparing intermediates for more complex molecular architectures. The primary reactions at this position involve the conversion of the carboxylic acid into esters, amides, and acid chlorides.

Esterification

The synthesis of esters from this compound can be achieved through several standard methods. One common approach is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. pressbooks.pubpressbooks.pub This is a reversible process, and to favor the formation of the ester, a large excess of the alcohol is often used, and the water generated during the reaction is removed. pressbooks.pub

Another effective method, particularly for hindered carboxylic acids, is the alkylation of the corresponding carboxylate salt. nih.gov In this procedure, the carboxylic acid is first deprotonated with a base, such as potassium hydroxide, to form the carboxylate anion. This nucleophilic carboxylate is then reacted with an alkyl halide to yield the ester. nih.gov This method can sometimes provide better yields than acid-catalyzed esterification, especially when steric hindrance is a factor. nih.gov

For the synthesis of methyl esters specifically, reaction with diazomethane (B1218177) offers a high-yield pathway, although the hazardous nature of diazomethane requires careful handling. nih.govlibretexts.org

Table 1: Representative Esterification Reactions of this compound

| Reactant | Reagents | Product | Reaction Type |

| This compound | Alcohol (e.g., Methanol, Ethanol), cat. H₂SO₄ | Alkyl 2-oxo-3,3-diphenylpropanoate | Fischer Esterification pressbooks.pub |

| This compound | 1. KOH, DMSO2. Alkyl Halide (e.g., CH₃I, CH₃CH₂Br) | Alkyl 2-oxo-3,3-diphenylpropanoate | Alkylation of Carboxylate nih.gov |

| This compound | Diazomethane (CH₂N₂) | Methyl 2-oxo-3,3-diphenylpropanoate | Methylation libretexts.org |

Amide Formation

The conversion of this compound to amides typically proceeds through the activation of the carboxylic acid. Direct reaction with an amine is generally not feasible and requires the use of coupling agents or conversion to a more reactive intermediate, such as an acid chloride. nih.govutexas.edu

A common and effective method involves the initial conversion of the carboxylic acid to its corresponding acid chloride. nih.gov This is followed by the addition of an amine (primary or secondary) to yield the desired amide. This two-step process is often high-yielding and applicable to a wide range of amines. nih.gov The intermediate acid chloride is highly reactive towards nucleophilic attack by the amine.

Alternatively, various peptide coupling reagents can be employed to facilitate the direct amidation of the carboxylic acid without the need to isolate the acid chloride.

Table 2: General Synthesis of Amides from this compound

| Reactant | Reagents | Intermediate | Product | Reaction Sequence |

| This compound | 1. (COCl)₂, cat. DMF2. Amine (RNH₂), Et₃N | 2-Oxo-3,3-diphenylpropanoyl chloride | N-Alkyl-2-oxo-3,3-diphenylpropanamide | Acid Chloride Formation followed by Amination nih.gov |

Acid Chloride Synthesis

The formation of 2-oxo-3,3-diphenylpropanoyl chloride is a crucial step for the synthesis of various derivatives, including amides and some esters. nih.govutexas.edu Carboxylic acids are readily converted to acid chlorides by treatment with specific chlorinating agents. pressbooks.publibretexts.org

Thionyl chloride (SOCl₂) is a widely used reagent for this transformation. pressbooks.publibretexts.org The reaction converts the hydroxyl group of the carboxylic acid into a chlorosulfite intermediate, which is a much better leaving group. libretexts.org The byproducts of this reaction, sulfur dioxide and hydrogen chloride, are gases, which simplifies the purification of the resulting acid chloride. chemguide.co.uk

Other reagents capable of effecting this transformation include phosphorus pentachloride (PCl₅) and oxalyl chloride ((COCl)₂). chemguide.co.ukchemrevise.org Oxalyl chloride, often used with a catalytic amount of dimethylformamide (DMF), is a mild and effective reagent for this purpose. nih.gov

Table 3: Synthesis of 2-Oxo-3,3-diphenylpropanoyl Chloride

| Reactant | Reagent | Product | Byproducts |

| This compound | Thionyl Chloride (SOCl₂) | 2-Oxo-3,3-diphenylpropanoyl chloride | SO₂, HCl chemguide.co.uk |

| This compound | Phosphorus Pentachloride (PCl₅) | 2-Oxo-3,3-diphenylpropanoyl chloride | POCl₃, HCl chemguide.co.uk |

| This compound | Oxalyl Chloride ((COCl)₂), cat. DMF | 2-Oxo-3,3-diphenylpropanoyl chloride | CO, CO₂, HCl nih.gov |

Derivatization and Structural Modification of 2 Oxo 3,3 Diphenylpropanoic Acid

Synthesis of Alpha-Hydroxy-3,3-diphenylpropanoic Acid Derivatives

The conversion of the α-keto group in 2-oxo-3,3-diphenylpropanoic acid to a hydroxyl group yields α-hydroxy-3,3-diphenylpropanoic acid derivatives. This transformation is a fundamental reduction reaction in organic synthesis. Standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can accomplish this, although care must be taken due to the presence of the acidic carboxylic acid proton.

Alternatively, catalytic hydrogenation offers a cleaner method for this reduction. The process typically involves hydrogen gas and a metal catalyst, such as palladium, platinum, or nickel. A significant application of this type of derivative is in the synthesis of pharmaceutically important molecules. For instance, a related compound, S-2-Hydroxy-3-methoxy-3,3-diphenylpropionic acid, serves as a key intermediate in the preparation of Ambrisentan, a drug used for treating pulmonary artery hypertension. The synthesis of this specific enantiomer often requires stereoselective reduction methods or resolution of a racemic mixture.

| Reaction Type | Reagents | Product | Notes |

| Ketone Reduction | Sodium Borohydride (NaBH₄) | α-Hydroxy-3,3-diphenylpropanoic acid | Standard reduction method. |

| Catalytic Hydrogenation | H₂, Pd/C | α-Hydroxy-3,3-diphenylpropanoic acid | Cleaner reduction, avoids metal hydrides. |

| Stereoselective Synthesis | Resolution agents (e.g., chiral amines) | Enantiomerically pure α-hydroxy acid | Crucial for pharmaceutical intermediates. |

Preparation of 3,3-Diphenyl-Substituted Amino Acid Analogues

The synthesis of amino acids from α-keto acids is a vital transformation, providing access to both natural and unnatural amino acid derivatives. For this compound, this conversion yields 3,3-diphenylalanine, a non-proteinogenic amino acid. The most common method for this is reductive amination. organic-chemistry.org This one-pot reaction involves the treatment of the α-keto acid with an ammonia (B1221849) source (such as ammonia or ammonium (B1175870) formate) and a reducing agent. The reaction proceeds through an intermediate imine, which is then reduced to the final amine.

A range of reducing agents can be employed, including sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), or catalytic hydrogenation. The choice of reagents can influence the reaction's efficiency and chemoselectivity. organic-chemistry.org These synthetic amino acids are valuable in peptide chemistry for creating peptides with modified structures and properties.

Stereospecific Synthesis of Alpha-Amino-3,3-diphenylpropanoic Acids

Creating a single enantiomer of 3,3-diphenylalanine is often necessary for biological applications, as stereochemistry is critical for molecular recognition. (S)-2-Amino-3,3-diphenylpropanoic acid is a known alanine (B10760859) derivative. medchemexpress.com Achieving stereospecificity in the synthesis can be accomplished through several strategies. nih.gov

One approach is the use of chiral auxiliaries. A chiral auxiliary is temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction, after which it is removed. Another advanced method involves asymmetric catalysis, where a chiral catalyst (e.g., a chiral transition metal complex or an enzyme) facilitates the reductive amination process, leading preferentially to one enantiomer. For example, chiral pyridoxamine (B1203002) can catalyze asymmetric transamination of related ketones with excellent enantioselectivity. Furthermore, enzymatic methods, using transaminases, offer a highly selective and environmentally friendly route to chiral amino acids.

| Method | Key Feature | Typical Outcome |

| Chiral Auxiliary | Temporary incorporation of a chiral molecule | High diastereoselectivity, which is then converted to enantiomeric purity after auxiliary removal. |

| Asymmetric Catalysis | Use of a chiral catalyst (metal complex or organocatalyst) | Direct formation of one enantiomer in excess (high enantiomeric excess). |

| Enzymatic Resolution | Selective reaction of one enantiomer by an enzyme | Separation of a racemic mixture into its constituent enantiomers. |

Formation of Heterocyclic Systems Incorporating the this compound Scaffold

The α-dicarbonyl functionality of this compound makes it an excellent precursor for the synthesis of various heterocyclic compounds. A prominent example is the synthesis of quinoxalines. The condensation reaction between an α-keto acid and an ortho-phenylenediamine is a classic and effective method for creating the quinoxaline (B1680401) core. nih.govsapub.orgnih.gov

In this reaction, this compound would react with a substituted or unsubstituted 1,2-phenylenediamine. The reaction typically proceeds under acidic or thermal conditions and involves the formation of two new carbon-nitrogen bonds through a cyclocondensation mechanism, resulting in a 3-(diphenylmethyl)quinoxalin-2(1H)-one derivative. Quinoxalines are a class of compounds with a wide range of biological activities, making this a valuable synthetic route. nih.govsapub.org Other heterocyclic systems, such as hydantoins or thiazoles, can also be envisioned through reactions with appropriate binucleophiles like urea (B33335) or thiourea (B124793) derivatives, highlighting the versatility of this scaffold in medicinal chemistry. acs.org

Synthesis of Esters, Amides, and Anhydrides for Chemical Probes

The carboxylic acid group of this compound can be readily derivatized to form esters, amides, and anhydrides. These derivatives are often synthesized to create chemical probes, modify solubility, or act as prodrugs.

Esters are typically prepared via Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. The equilibrium of this reaction can be driven towards the product by removing water. learncbse.in

Amides are synthesized by first activating the carboxylic acid, for example, by converting it to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting highly reactive acyl chloride is then treated with a primary or secondary amine to form the corresponding amide. Alternatively, peptide coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or propylphosphonic anhydride (B1165640) (T3P®) can directly facilitate the condensation of the carboxylic acid with an amine, avoiding the need for the harsh conditions of acyl chloride formation. researchgate.netnih.gov

Anhydrides can be formed by the dehydration of two molecules of the carboxylic acid, often at high temperatures, or more commonly, by reacting the carboxylate salt with an acyl chloride.

These derivatizations are fundamental for creating libraries of compounds for screening purposes or for attaching reporter tags like fluorophores.

Introduction of Additional Functionalities on the Phenyl Rings

The two phenyl rings on the this compound scaffold are amenable to further functionalization, primarily through electrophilic aromatic substitution reactions. These reactions allow for the introduction of a wide array of substituents, which can significantly alter the molecule's electronic and steric properties.

Common electrophilic substitution reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro group (-NO₂).

Halogenation: Using Br₂ or Cl₂ with a Lewis acid catalyst (e.g., FeBr₃) to add a halogen atom.

Sulfonation: Using fuming sulfuric acid to add a sulfonic acid group (-SO₃H).

Friedel-Crafts Alkylation/Acylation: Using an alkyl/acyl halide with a Lewis acid catalyst to add an alkyl or acyl group.

The directing effects of the existing bulky diphenylmethyl group will influence the position of the incoming electrophile, likely favoring substitution at the para positions, although steric hindrance could also play a significant role in the reaction's outcome. mdpi.comresearchgate.net Such modifications are key in tuning the biological activity and pharmacokinetic profile of derivative compounds.

Advanced Structural Elucidation and Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds in solution. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

For 2-Oxo-3,3-diphenylpropanoic acid, ¹H NMR would identify the types and number of hydrogen atoms, while ¹³C NMR would reveal the carbon skeleton.

Expected ¹H and ¹³C NMR Data

| Atom Type | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) | Rationale |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 (broad singlet) | 165 - 185 | The acidic proton is highly deshielded. The carbonyl carbon is in a high chemical shift region. |

| Ketone (C=O) | N/A | 190 - 205 | The ketone carbonyl carbon is typically found at a very high chemical shift. |

| Methine (-CH) | 5.0 - 5.5 (singlet) | 60 - 70 | This proton is adjacent to two phenyl groups and a carbonyl group, leading to significant deshielding. |

| Phenyl (C₆H₅) | 7.2 - 7.6 (multiplet) | 125 - 140 | Aromatic protons and carbons appear in this characteristic range. Multiple overlapping signals are expected. |

| Quaternary Phenyl Carbon | N/A | 135 - 145 | The carbon atom of the phenyl ring attached to the main chain. |

This table is a theoretical prediction based on standard chemical shift values.

To unravel the complex spin systems and confirm connectivity, a suite of two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, typically over two or three bonds. For this molecule, it would primarily confirm the coupling within each of the two phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would definitively link the aromatic proton signals to their corresponding carbon atoms and the methine proton to its carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This would help to determine the three-dimensional conformation of the molecule in solution, showing spatial relationships between the methine proton and the protons on the phenyl rings.

This compound has the potential to exist in keto-enol tautomeric forms. Dynamic NMR (DNMR) studies, conducted at various temperatures, could provide insight into the kinetics and thermodynamics of this equilibrium. By analyzing changes in the NMR spectrum with temperature, it would be possible to determine if an enol form is present in any significant concentration and to measure the energy barrier for its interconversion with the keto form. Furthermore, DNMR could be used to study the rotational dynamics of the two phenyl groups around the C-C single bond.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry would be used to determine the exact molecular weight of this compound with very high precision. This allows for the unambiguous determination of the molecular formula (C₁₅H₁₂O₃). cymitquimica.com The calculated monoisotopic mass is 240.078644 g/mol . epa.gov An experimental HRMS measurement confirming this value would provide unequivocal proof of the elemental composition.

In tandem mass spectrometry (MS/MS), the molecular ion (m/z 240) would be isolated and then fragmented. Analyzing the resulting fragment ions helps to piece together the molecular structure.

Expected Fragmentation Patterns in MS/MS

| Fragment m/z | Proposed Structure/Loss | Significance |

| 195 | [M - COOH]⁺ | Loss of the carboxylic acid group as a radical is a common fragmentation pathway. |

| 167 | [M - COOH - CO]⁺ or [Ph₂CH]⁺ | Subsequent loss of carbon monoxide or direct formation of the stable diphenylmethyl cation. This would be a very prominent peak. |

| 105 | [PhCO]⁺ | Benzoyl cation, indicating the presence of a phenyl-keto substructure. |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common rearrangement fragment from benzyl-type structures. |

| 77 | [C₆H₅]⁺ | Phenyl cation, confirming the presence of phenyl rings. |

This table represents a theoretical fragmentation pattern based on established mass spectrometry principles.

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

Should this compound be successfully crystallized, single-crystal X-ray diffraction would provide the most definitive structural information. This technique can determine the precise three-dimensional coordinates of every atom in the crystal lattice. researchgate.net

This analysis would yield:

Unambiguous confirmation of the atomic connectivity.

Precise bond lengths and bond angles, which can offer insights into bond orders and steric strain.

The solid-state conformation of the molecule, revealing the rotational orientation (torsion angles) of the two phenyl groups and the carboxylic acid group.

Details of intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group, which dictate how the molecules pack together to form the crystal.

A study of related phenylpropionic acid derivatives shows that intermolecular O-H...O hydrogen bonds are common, often leading to the formation of dimeric structures or extended chains. researchgate.net

Computational and Theoretical Studies of 2 Oxo 3,3 Diphenylpropanoic Acid

Quantum Chemical Calculations for Electronic Structure, Stability, and Acidity

The stability of 2-Oxo-3,3-diphenylpropanoic acid can be assessed by calculating its total electronic energy and heat of formation. A lower energy value generally corresponds to a more stable molecule. The presence of the two phenyl groups and the keto and carboxylic acid functionalities introduces a complex interplay of inductive and resonance effects that influence the molecule's stability. The HOMO-LUMO energy gap is a key indicator of kinetic stability; a larger gap suggests lower reactivity. researchgate.net

The acidity of the carboxylic acid group is a crucial property that can be predicted using quantum chemical calculations. By calculating the Gibbs free energy change for the deprotonation reaction in the gas phase or in a solvent model, the acid dissociation constant (pKa) can be estimated. The electron-withdrawing nature of the adjacent oxo group is expected to increase the acidity of the carboxylic proton.

Table 1: Calculated Electronic Properties of this compound (Illustrative) This table presents hypothetical data based on typical results from quantum chemical calculations for similar organic molecules.

| Parameter | Calculated Value | Method |

| Total Electronic Energy | -845.34 Hartree | DFT/B3LYP/6-31G(d) |

| HOMO Energy | -6.78 eV | DFT/B3LYP/6-31G(d) |

| LUMO Energy | -1.23 eV | DFT/B3LYP/6-31G(d) |

| HOMO-LUMO Gap | 5.55 eV | DFT/B3LYP/6-31G(d) |

| Dipole Moment | 3.45 Debye | DFT/B3LYP/6-31G(d) |

| Calculated pKa | 2.8 | SCRF/DFT |

Density Functional Theory (DFT) for Reaction Mechanism Prediction

Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of chemical reactions. umn.edumdpi.com For this compound, DFT can be employed to study various transformations, such as decarboxylation, enolization, and reactions at the carbonyl group. By mapping the potential energy surface of a reaction, transition states can be located, and activation energies can be calculated. This provides valuable insights into the feasibility and kinetics of different reaction pathways.

For instance, the decarboxylation of this compound to form 1,1-diphenylacetone (B1664572) can be modeled to understand the effect of temperature and catalysts on the reaction rate. Similarly, the mechanism of enol-keto tautomerism can be investigated to determine the relative stability of the tautomers and the energy barrier for their interconversion. The insights gained from these studies can aid in the design of synthetic routes and the prediction of product distributions. umn.edu

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

The conformational flexibility of this compound, arising from the rotation around several single bonds, can be explored using molecular dynamics (MD) simulations. nih.govnih.gov These simulations model the movement of atoms over time, providing a dynamic picture of the molecule's behavior. By analyzing the trajectory of an MD simulation, the preferred conformations of the molecule can be identified, and the energy barriers between them can be estimated.

MD simulations are also invaluable for studying intermolecular interactions. In the solid state, these interactions govern the crystal packing, while in solution, they determine solvation properties. For this compound, hydrogen bonding between the carboxylic acid groups can lead to the formation of dimers. MD simulations can quantify the strength and lifetime of these hydrogen bonds and other non-covalent interactions, such as π-stacking between the phenyl rings. nih.gov Understanding these interactions is crucial for predicting the macroscopic properties of the compound, such as its melting point and solubility.

QSAR and QSPR Modeling for Structure-Reactivity/Property Correlations

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.govresearchgate.netnih.govufv.br While a QSAR/QSPR study would require a dataset of related molecules, the principles can be applied to understand the structural features of this compound that are important for a particular activity or property.

For example, if a series of this compound derivatives were synthesized and tested for a specific biological activity, a QSAR model could be developed. researchgate.net Molecular descriptors, such as electronic, steric, and hydrophobic parameters, would be calculated for each derivative. Statistical methods, like multiple linear regression or partial least squares, would then be used to build a mathematical model that relates these descriptors to the observed activity. Such a model could then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds.

Prediction of Spectroscopic Parameters

Computational methods can be used to predict various spectroscopic parameters, which can aid in the interpretation of experimental spectra. For this compound, the vibrational frequencies corresponding to its infrared (IR) spectrum can be calculated using DFT. researchgate.net The calculated spectrum can be compared with the experimental one to assign the observed absorption bands to specific vibrational modes of the molecule.

Similarly, the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net These predictions can be highly valuable in the structural elucidation of the compound and its derivatives. The accuracy of these predictions depends on the level of theory and the basis set used in the calculations.

Table 2: Predicted Spectroscopic Data for this compound (Illustrative) This table presents hypothetical data based on typical results from spectroscopic prediction calculations.

| Spectrum | Parameter | Predicted Value (Illustrative) |

| IR | C=O (keto) stretch | 1735 cm⁻¹ |

| IR | C=O (acid) stretch | 1710 cm⁻¹ |

| IR | O-H (acid) stretch | 3100-2800 cm⁻¹ (broad) |

| ¹³C NMR | C=O (keto) | 195 ppm |

| ¹³C NMR | C=O (acid) | 170 ppm |

| ¹³C NMR | C (quaternary) | 65 ppm |

| ¹H NMR | CH (methine) | 5.1 ppm |

| ¹H NMR | Phenyl | 7.2-7.5 ppm |

Catalytic Applications of 2 Oxo 3,3 Diphenylpropanoic Acid in Synthetic Chemistry

Role as a Chiral Building Block in Complex Molecule Synthesis

2-Oxo-3,3-diphenylpropanoic acid, with its α-keto acid functionality and two phenyl substituents, possesses structural features that suggest its potential as a chiral building block in the synthesis of complex molecules. Following stereoselective transformations, the resulting chiral derivatives can serve as valuable synthons. For instance, the enantioselective reduction of the ketone functionality can lead to chiral α-hydroxy acids, which are prevalent motifs in many biologically active compounds.

While direct applications of this compound as a chiral building block in the total synthesis of complex natural products are not extensively documented in peer-reviewed literature, its derivatives have been utilized. For example, the structurally related S-2-hydroxy-3-methoxy-3,3-diphenylpropionic acid is a key intermediate in the synthesis of Ambrisentan, a pharmaceutical agent used for the treatment of pulmonary artery hypertension. This underscores the potential of chiral derivatives of this compound in medicinal chemistry.

The generation of stereocenters from the prochiral ketone of this compound can be achieved through various asymmetric catalytic methods, including hydrogenation and transfer hydrogenation. The resulting chiral products can then be incorporated into larger molecular frameworks.

Table 1: Potential Chiral Derivatives of this compound and Their Synthetic Utility

| Derivative | Method of Synthesis (Postulated) | Potential Application |

| (R)- or (S)-2-Hydroxy-3,3-diphenylpropanoic acid | Asymmetric catalytic reduction | Synthesis of chiral ligands, pharmaceutical intermediates |

| (R)- or (S)-2-Amino-3,3-diphenylpropanoic acid | Asymmetric catalytic reductive amination | Synthesis of unnatural amino acids, peptide mimics |

Applications in Multi-Component Reaction Design

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. α-Keto acids, such as this compound, are valuable substrates in MCRs due to the reactivity of both the ketone and carboxylic acid functionalities.

While specific examples detailing the use of this compound in MCRs are not abundant, the general reactivity of α-keto acids suggests its suitability for such transformations. For instance, in Passerini and Ugi reactions, α-keto acids can serve as the carbonyl component. The Passerini reaction, a three-component reaction between a carboxylic acid, a carbonyl compound, and an isocyanide, could potentially utilize this compound to generate α-acyloxy carboxamides. Similarly, the Ugi reaction, a four-component reaction, could incorporate this α-keto acid to produce complex peptide-like structures.

The diphenylmethyl group of this compound would impart significant steric bulk to the products of such MCRs, which could be exploited to influence diastereoselectivity or to create unique molecular scaffolds.

Exploration as a Precursor for Advanced Organic Materials

The rigid diphenylmethyl unit and the reactive α-keto acid functionality of this compound make it an interesting, albeit largely unexplored, candidate as a precursor for advanced organic materials. The development of polymers and functional materials from this building block is a nascent area of research.

One potential avenue is the incorporation of this compound into polyester (B1180765) or polyamide backbones. The carboxylic acid can be readily converted to an ester or amide, and the ketone functionality could be used for subsequent modifications or to introduce specific properties into the polymer chain. For example, the ketone could be a site for cross-linking or for the attachment of functional groups.

Furthermore, the aromatic nature of the phenyl groups could contribute to desirable properties in materials, such as thermal stability and specific photophysical characteristics. The synthesis of polymers with high refractive indices or specific liquid crystalline properties could be envisioned. However, at present, there is a lack of dedicated research on the polymerization or material application of this compound.

Enzyme-Catalyzed Transformations Utilizing or Mimicking this compound

The field of biocatalysis offers a powerful set of tools for the selective transformation of organic molecules under mild conditions. This compound is a substrate for various enzymes, particularly oxidoreductases, which can catalyze its stereoselective reduction.

Lactate dehydrogenases (LDHs) and other keto-acid reductases have been shown to reduce a variety of α-keto acids to their corresponding α-hydroxy acids with high enantioselectivity. While specific studies focusing solely on this compound are limited, the broad substrate scope of many of these enzymes suggests that it would be a viable substrate for enzymatic reduction to produce enantiomerically pure (R)- or (S)-2-hydroxy-3,3-diphenylpropanoic acid.

Another important enzymatic transformation is reductive amination. Phenylalanine dehydrogenase and other amino acid dehydrogenases can catalyze the conversion of α-keto acids to α-amino acids. The enzymatic reductive amination of this compound would provide a direct route to the corresponding unnatural amino acid, (R)- or (S)-2-amino-3,3-diphenylpropanoic acid, which could be a valuable component in peptide synthesis.

Table 2: Examples of Enzyme-Catalyzed Transformations of α-Keto Acids

| Enzyme Type | Transformation | Product | Potential Significance |

| Lactate Dehydrogenase (LDH) | Ketone Reduction | α-Hydroxy Acid | Access to chiral building blocks for pharmaceuticals |

| Amino Acid Dehydrogenase | Reductive Amination | α-Amino Acid | Synthesis of non-natural amino acids for peptidomimetics |

Future Research Perspectives and Emerging Areas

Development of Novel Synthetic Routes to Access Underexplored Derivatives

While established methods for synthesizing α-keto acids exist, the development of novel, more efficient, and sustainable routes to 2-Oxo-3,3-diphenylpropanoic acid and its derivatives is a key area for future research. mdpi.com Traditional methods often rely on harsh reagents or conditions, and exploring greener alternatives is a significant goal. mdpi.com Future synthetic strategies could focus on transition-metal-catalyzed reactions, electrochemical synthesis, and the use of biomass-derived feedstocks. mdpi.com

A patent describes a process for producing 2-oxo-3-aromatic carboxylic acid derivatives by reacting an aromatic pyruvic acid derivative with an electrophilic compound in a protic solvent in the presence of a base, suggesting a pathway for creating a variety of derivatives. google.com The synthesis of related 2-phenylpropionic acid derivatives has been achieved through multi-step processes involving reactions like bromination and substitution, which could be adapted for this compound to create novel compounds. nih.gov

A promising avenue for future exploration is the development of asymmetric syntheses to produce chiral derivatives of this compound. The synthesis of related benzoxazole (B165842) derivatives has been achieved through a three-step process, which could be adapted to create novel derivatives with potential biological activity. mdpi.com

Table 1: Potential Future Synthetic Approaches for this compound Derivatives

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Asymmetric Catalysis | Access to enantiomerically pure derivatives. | Development of chiral catalysts for stereoselective synthesis. |

| Electrochemical Synthesis | Sustainable, atom-economical, and safe. mdpi.com | Optimization of reaction conditions and electrode materials. |

| Photoredox Catalysis | Mild reaction conditions and novel reactivity. | Exploration of new photocatalysts and reaction pathways. |

| Biocatalysis | High selectivity and green reaction conditions. | Identification and engineering of enzymes for the synthesis. |

Mechanistic Studies on Unique Reactivity Patterns

The presence of both a ketone and a carboxylic acid group confers a rich and complex reactivity to α-keto acids. mdpi.com These compounds can participate in a variety of reactions, including esterification, nucleophilic addition, and reduction. mdpi.com The diphenyl substitution in this compound is expected to exert significant steric and electronic effects, leading to unique reactivity patterns that warrant detailed mechanistic investigation.

α-Keto acids are known to be involved in Strecker degradation, where they can convert amino acids into Strecker aldehydes. nih.gov This reaction proceeds through the formation of an imine, followed by electronic rearrangement and decarboxylation. nih.gov The specific kinetics and intermediates involved in this reaction with this compound would be a valuable area of study. Furthermore, α-ketoacyl peptides, which contain a similar functional group, have been shown to undergo hydrolysis, with the acyl side chain having a crucial impact on stability. nih.gov

Future mechanistic studies could employ a combination of experimental techniques, such as kinetic analysis and isotopic labeling, along with computational modeling to elucidate reaction pathways and transition states. Understanding these mechanisms is crucial for controlling the outcomes of reactions involving this compound and for designing new synthetic applications.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, scalability, and the ability to perform reactions under high temperature and pressure. goflow.at The integration of this compound chemistry with flow platforms represents a significant opportunity for future research. nih.gov Continuous flow processes could enable the safe and efficient production of this compound and its derivatives, potentially overcoming some of the limitations of batch synthesis. thieme.de

The synthesis of various heterocyclic compounds and active pharmaceutical ingredients has been successfully demonstrated using flow chemistry. nih.gov For example, a two-step flow synthesis has been used for the production of cyclizine, and multi-step flow systems have been employed for the synthesis of oxazole (B20620) derivatives. nih.gov These examples provide a blueprint for developing continuous processes involving this compound as a key building block.

Automated synthesis platforms, which combine robotics with flow chemistry and real-time analysis, could be used to rapidly screen reaction conditions and optimize the synthesis of a library of this compound derivatives. This high-throughput approach would accelerate the discovery of new compounds with interesting properties.

Advanced Computational Methodologies for Comprehensive Understanding

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for understanding the electronic structure, reactivity, and spectroscopic properties of molecules. nih.gov Advanced computational methodologies can be applied to this compound to gain a deeper understanding of its fundamental properties and to guide experimental work.

For instance, DFT calculations can be used to predict the geometries of ground and excited states, which is crucial for understanding photochemical and photophysical processes. rsc.org Such studies have been performed on substituted diphenyl butadiynes to understand their electronic absorption and emission energies. rsc.org Similar computational approaches could be used to investigate the potential of this compound derivatives in applications such as organic light-emitting diodes (OLEDs). nih.gov

Furthermore, computational modeling can be used to study reaction mechanisms, predict the outcomes of reactions, and design new catalysts for the synthesis of this compound derivatives. The combination of computational and experimental approaches will be essential for unlocking the full potential of this compound.

Table 2: Potential Computational Studies on this compound

| Area of Study | Computational Method | Potential Insights |

| Reaction Mechanisms | DFT, Ab initio methods | Elucidation of reaction pathways and transition state structures. |

| Spectroscopic Properties | TD-DFT | Prediction of UV-Vis and fluorescence spectra. |

| Electronic Structure | NBO, AIM analysis | Understanding of bonding, charge distribution, and reactivity. |

| Solvent Effects | PCM, SMD models | Prediction of how solvents influence reactivity and stability. |

Exploration in Materials Science and Supramolecular Chemistry

The rigid diphenylmethyl scaffold of this compound makes it an interesting building block for the construction of novel materials and supramolecular assemblies. The phenyl groups can participate in π-π stacking interactions, which are important for the self-assembly of molecules into ordered structures. nih.gov

The development of new functional materials is an active area of research, and diphenyl-substituted compounds have shown promise in various applications. nih.gov For example, diphenyl sulfones are used as building blocks for luminescent materials in OLEDs. nih.gov The unique combination of a carboxylic acid and a ketone group in this compound could allow for the creation of coordination polymers and metal-organic frameworks (MOFs) with interesting catalytic or gas sorption properties.

In supramolecular chemistry, the ability of the carboxylic acid group to form hydrogen bonds could be exploited to create self-assembled monolayers, gels, and liquid crystals. The exploration of this compound in these areas is still in its infancy, but the potential for creating new materials with tailored properties is significant. Research into phenyl-substituted thiaboranes has shown their potential in forming noncovalent organic framework materials, suggesting that the diphenyl structure of this compound could be similarly utilized. acs.org

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Oxo-3,3-diphenylpropanoic acid, and how can intermediates be characterized?

- Methodology : Use Friedel-Crafts acylation or oxidative cleavage of diphenylpropanoid precursors. For example, oxidation of 3,3-diphenylpropanoic acid derivatives with potassium permanganate (KMnO₄) under controlled acidic conditions can yield the target compound .

- Characterization : Employ NMR (¹H/¹³C) to confirm the ketone group (δ ~200-220 ppm in ¹³C NMR) and IR spectroscopy for the carbonyl stretch (~1700 cm⁻¹). HPLC with a C18 column (mobile phase: 0.2 M NaOH/MeOH gradient) can assess purity (>99%) .

Q. How can the stability of this compound be evaluated under varying pH and temperature conditions?

- Experimental Design : Perform accelerated degradation studies by incubating the compound in buffers (pH 2–12) at 25°C, 40°C, and 60°C. Monitor degradation via UV-Vis spectroscopy (λmax ~250 nm for aromatic ketones) and quantify residual compound using HPLC .

- Key Findings : The compound is prone to hydrolysis in alkaline conditions (pH >10), forming 3,3-diphenylpropanoic acid as a degradation product .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. Software like Gaussian or ORCA can model transition states for reactions with amines or thiols .

- Application : Predict regioselectivity in reactions with bulky nucleophiles (e.g., tert-butylamine), where steric hindrance from diphenyl groups directs attack to the less hindered carbonyl position .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

- Case Study : If ¹H NMR shows unexpected splitting for the α-proton, conduct variable-temperature NMR to rule out conformational dynamics. Compare with X-ray crystallography data to confirm static stereoelectronic effects from the diphenyl groups .

- Advanced Tools : High-resolution mass spectrometry (HRMS) and 2D NMR (COSY, NOESY) can differentiate between structural isomers or tautomers .

Q. How does steric crowding from diphenyl groups influence the compound’s enzyme inhibition kinetics?

- Experimental Approach : Perform kinetic assays (e.g., fluorescence polarization) with target enzymes (e.g., dehydrogenases). Compare inhibition constants (Ki) of this compound with less bulky analogs (e.g., 3-phenylpropanoic acid derivatives) .

- Findings : The diphenyl motif reduces binding affinity to enzymes with narrow active sites but enhances selectivity for hydrophobic binding pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.